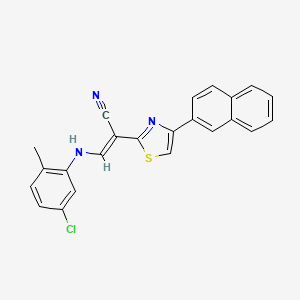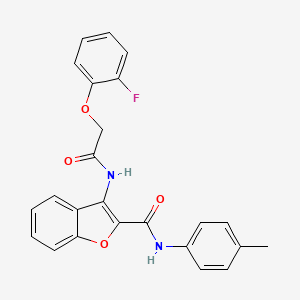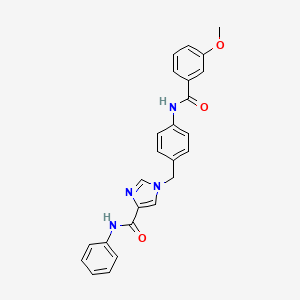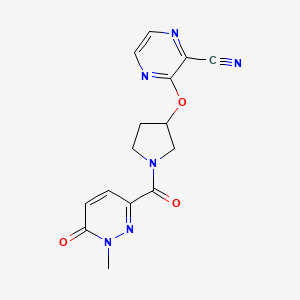![molecular formula C17H14N2O2S B2617485 N-(8H-吲哚并[1,2-d]噻唑-2-基)-2,5-二甲基呋喃-3-甲酰胺 CAS No. 1203362-84-8](/img/structure/B2617485.png)
N-(8H-吲哚并[1,2-d]噻唑-2-基)-2,5-二甲基呋喃-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds, such as 8H-indeno[1,2-d]thiazole derivatives, has been reported . These compounds were synthesized as part of a study to evaluate their biochemical activities against SARS-CoV-2 3CL protease . The representative compound 7a displayed inhibitory activity with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in the context of their interaction with SARS-CoV-2 3CL protease . For example, the indene moiety of compound 7a buried deeply into the hydrophobic S2 subsite with π-electrons with Arg188 and hydrophobic interaction with Met165 .Chemical Reactions Analysis
Modifications to the structure of similar compounds have been explored . For instance, the sulfur in the compound was replaced with oxygen (compound 10), and one carbon was removed from the central ring to obtain an indene derivative (compound 17) .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, a solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C .科学研究应用
抗菌和抗氧化活性
- 抗菌和抗氧化应用:包括噻唑和呋喃衍生物在内的各种合成化合物显示出有希望的抗菌和抗氧化活性。例如,噻唑和呋喃部分的修饰化合物对包括细菌和真菌在内的多种微生物表现出显着的抗菌活性,以及显着的抗氧化特性 (Sindhe 等,2016),(Cakmak 等,2022)。这些发现表明,对“N-(8H-吲哚并[1,2-d]噻唑-2-基)-2,5-二甲基呋喃-3-甲酰胺”的核心结构进行修饰可能会产生具有潜在治疗应用的化合物。
抗癌特性
- 抗癌研究:与查询结构相关的化合物在癌症研究中显示出潜力。例如,与查询化合物具有结构相似性的 3-取代-N-芳基-6,7-二甲氧基-3a,4-二氢-3H-吲哚并(1,2-c)吡唑-2-甲酰胺类似物已被合成并测试了其对各种癌细胞系的抗癌活性,显示出显着的潜力 (Ahsan,2012)。这表明探索“N-(8H-吲哚并[1,2-d]噻唑-2-基)-2,5-二甲基呋喃-3-甲酰胺”的抗癌特性可能会产生有价值的见解。
材料科学应用
- 染料敏化太阳能电池 (DSSC):对染料敏化太阳能电池的有机敏化剂的研究包括合成包含茚并[1,2-b]噻吩等元素作为桥连单元的化合物。这些研究强调了平面 π-连接单元等结构特征对于实现高摩尔吸收系数和红移吸收带的重要性,这对于高效的太阳能转换至关重要 (Lim 等,2015)。“N-(8H-吲哚并[1,2-d]噻唑-2-基)-2,5-二甲基呋喃-3-甲酰胺”的结构复杂性和潜在的电子特性,研究其在 DSSC 中的应用可能是很有前途的。
作用机制
Target of Action
The primary target of the compound N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) of SARS-CoV-2 . This protease plays a crucial role in viral replication, making it an attractive target for therapeutic intervention .
Mode of Action
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide interacts with the 3CL pro, inhibiting its activity . The inhibition of this protease disrupts the replication of the virus, thereby mitigating the infection .
Biochemical Pathways
The biochemical pathway primarily affected by N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the viral replication pathway of SARS-CoV-2 . By inhibiting the 3CL pro, the compound disrupts this pathway, leading to a decrease in viral replication .
Result of Action
The result of the action of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is the inhibition of the 3CL pro, leading to a decrease in SARS-CoV-2 viral replication . This can potentially lead to a decrease in the severity of the infection .
未来方向
生化分析
Biochemical Properties
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has been studied for its role in inhibiting the 3-chymotrypsin-like cysteine protease (3CLpro) of the SARS-CoV-2 virus . This enzyme is crucial for viral replication, making it a significant target for antiviral drug development. The compound interacts with the active site of 3CLpro, forming stable complexes that inhibit the enzyme’s activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions, which stabilize the compound within the enzyme’s active site .
Cellular Effects
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide has demonstrated significant effects on cellular processes, particularly in the context of viral infections. By inhibiting 3CLpro, the compound effectively disrupts the replication cycle of the SARS-CoV-2 virus, leading to reduced viral load in infected cells . This inhibition also impacts cell signaling pathways associated with viral replication, potentially altering gene expression and cellular metabolism to favor antiviral responses .
Molecular Mechanism
The molecular mechanism of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide involves its binding to the active site of 3CLpro. The compound forms hydrogen bonds with key residues in the enzyme’s active site, such as cysteine and histidine, which are essential for the enzyme’s catalytic activity . Additionally, hydrophobic interactions between the compound and the enzyme further stabilize the binding, leading to effective inhibition of the enzyme’s function . This inhibition prevents the cleavage of viral polyproteins, thereby halting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity against 3CLpro for extended periods . Prolonged exposure to biological environments may lead to gradual degradation, potentially reducing its efficacy over time . Long-term studies have shown that the compound can have sustained antiviral effects, but its stability and activity may diminish with extended use .
Dosage Effects in Animal Models
In animal models, the effects of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide vary with different dosages. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, there may be threshold effects where the compound’s efficacy plateaus, and adverse effects such as hepatotoxicity and nephrotoxicity may be observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the initial oxidation of the compound, followed by conjugation reactions mediated by transferases . These metabolic pathways lead to the formation of various metabolites, which may have different levels of activity and toxicity compared to the parent compound .
Transport and Distribution
The transport and distribution of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide within cells and tissues are facilitated by specific transporters and binding proteins . The compound is known to interact with membrane transporters that mediate its uptake into cells, where it accumulates in the cytoplasm . Additionally, binding proteins within the cell may influence the compound’s localization and distribution, affecting its overall bioavailability and efficacy .
Subcellular Localization
Within cells, N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide is primarily localized in the cytoplasm, where it exerts its inhibitory effects on 3CLpro . The compound does not appear to have specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . Its activity is therefore concentrated in the cytoplasmic environment, where it can effectively interact with its target enzyme .
属性
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-9-7-13(10(2)21-9)16(20)19-17-18-15-12-6-4-3-5-11(12)8-14(15)22-17/h3-7H,8H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUWXFUCBMKOTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)pyrrolidine-1-carboxamide](/img/structure/B2617404.png)



![4-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide](/img/structure/B2617411.png)
![6-(4-methoxyphenyl)-3-(piperidin-1-ylcarbonyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine](/img/structure/B2617412.png)


![5-[(2Z)-8-ethoxy-2-[(4-fluorophenyl)imino]-2H-chromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2617418.png)
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2617419.png)
![2-{1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B2617421.png)

![1-(4-Fluoro-5-methyl-2-nitrophenyl)-4-{[4-(trifluoromethyl)phenyl]carbonyl}piperazine](/img/structure/B2617423.png)
